6-Bromo-5,8-difluoroquinoline-3,4-diamine
Description
6-Bromo-5,8-difluoroquinoline-3,4-diamine is a halogenated quinoline derivative characterized by a bromine atom at position 6, fluorine atoms at positions 5 and 8, and amine groups at positions 3 and 4. Quinoline derivatives are renowned for their planar aromatic bicyclic structure, which facilitates interactions with biological targets such as enzymes and DNA. Bromine and fluorine atoms improve lipophilicity and metabolic stability, while the diamine moiety may enable hydrogen bonding with macromolecular targets, a critical factor in drug design .
Properties
Molecular Formula |
C9H6BrF2N3 |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
6-bromo-5,8-difluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H6BrF2N3/c10-3-1-4(11)9-6(7(3)12)8(14)5(13)2-15-9/h1-2H,13H2,(H2,14,15) |
InChI Key |
KHDMPHCZACEITB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(C(=C2C(=C1Br)F)N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,8-difluoroquinoline-3,4-diamine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of quinoline derivatives followed by amination. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents safely .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5,8-difluoroquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various amines under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can lead to quinoline oxides or reduced quinoline derivatives .
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-5,8-difluoroquinoline-3,4-diamine is used as a building block for synthesizing more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The exact mechanism of action of 6-Bromo-5,8-difluoroquinoline-3,4-diamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Biological Activity | Reference |
|---|---|---|---|---|
| This compound | Quinoline | Br (C6), F (C5, C8), NH₂ (C3, C4) | Antitumor (hypothesized) | [1, 3] |
| N-(4-Bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | Quinazoline | Br (phenyl), F (phenyl), OMe (C6, C7) | Kinase inhibition (AKT1 pathway) | [2] |
| 6-Methylquinazoline-2,4-diamine (IC2) | Quinazoline | CH₃ (C6), NH₂ (C2, C4) | DNA intercalation (comparable to Doxorubicin) | [3] |
| 8-(Chloromethyl)-9'-purine-2,6-diamine (IC1) | Purine | Cl (C8), NH₂ (C2, C6) | DNA intercalation (superior to Doxorubicin) | [3] |
Key Findings
A. Substituent Effects on Bioactivity
Halogenation: The bromine and fluorine atoms in this compound likely enhance its binding affinity to hydrophobic pockets in target proteins, as seen in other halogenated quinolines (e.g., antimalarial quinine derivatives) . In contrast, N-(4-Bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 5) achieves 80% synthetic yield via a DIPEA-mediated coupling reaction, with bromine and fluorine on the phenyl ring contributing to steric and electronic effects critical for AKT1 inhibition .
Diamine Functionalization :
B. DNA Intercalation Potential
- IC1 and IC2 () demonstrate that planar bicyclic cores with diamine groups exhibit strong DNA intercalation, a property critical for antitumor agents. While this compound shares this planar structure, its bulky halogen substituents may reduce intercalation efficiency compared to smaller methyl or chloromethyl groups in IC1/IC2 .
Critical Analysis of Contradictions and Limitations
- Mechanistic Ambiguity: While IC1/IC2 () are validated DNA intercalators, the antitumor mechanism of this compound remains speculative due to a lack of direct biochemical data.
- Structural Trade-offs : Halogenation improves stability but may compromise solubility, as observed in fluorinated quinazolines requiring formulation optimizations .
Biological Activity
6-Bromo-5,8-difluoroquinoline-3,4-diamine (CAS: 2092700-28-0) is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in the context of antibacterial and anticancer therapies.
Chemical Structure and Properties
The chemical formula for this compound is C9H7BrF2N2. The compound features a quinoline backbone with two fluorine atoms and a bromine atom substituted at specific positions, which significantly influence its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 249.07 g/mol |
| Melting Point | Not specified |
| Solubility | Varies with solvent |
| Appearance | Off-white to pale yellow solid |
Antibacterial Properties
Quinoline derivatives, including this compound, have been shown to exhibit significant antibacterial activity. The mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death.
Recent studies have focused on the structure-activity relationship (SAR) of fluoroquinolones (FQs), highlighting that the presence of fluorine atoms enhances antimicrobial potency by improving lipophilicity and cellular penetration. For instance, compounds with fluorine substitutions at specific positions have demonstrated increased efficacy against Gram-negative bacteria due to enhanced membrane permeability .
Anticancer Activity
Emerging research indicates that this compound may also possess anticancer properties. The compound has been investigated as a potential inhibitor of KIF18A protein, which plays a role in regulating cell cycle and proliferation. Inhibition of KIF18A has been linked to reduced tumor growth in various cancer models .
In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival .
Case Studies
- Antibacterial Efficacy :
- Anticancer Potential :
Q & A
Basic: What are the key considerations for synthesizing 6-Bromo-5,8-difluoroquinoline-3,4-diamine with high purity?
Methodological Answer:
Synthesis requires precise control of halogenation and fluorination steps. Begin with a quinoline scaffold and introduce bromine at position 6 via electrophilic substitution under controlled temperature (e.g., 0–5°C to avoid over-halogenation). Fluorination at positions 5 and 8 typically employs fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® in anhydrous conditions. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) is critical. Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How to characterize the structure and purity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : Use F NMR to confirm fluorination at positions 5 and 8 (distinct coupling patterns). H NMR should show aromatic protons at positions 2 and 7 (doublets due to adjacent fluorine atoms).
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H] for (calculated m/z: 292.97).
- Purity Analysis : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm; retention time consistency against a reference standard is essential .
Advanced: How to design experiments to assess the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Substrate Preparation : Activate the bromine at position 6 by coordinating with Pd catalysts (e.g., Pd(PPh)).
- Optimization : Screen bases (KCO, CsCO), solvents (DMF, THF), and temperatures (60–100°C). Monitor reaction progress via TLC.
- Challenge : Competing reactivity of the diamine groups (positions 3 and 4) may require protective groups (e.g., Boc for amines) to prevent side reactions. Post-coupling deprotection with TFA/water completes the synthesis .
Advanced: What strategies mitigate decomposition of this compound under ambient storage conditions?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC.
- Storage : Use amber vials under inert gas (argon) at –20°C. Lyophilization improves long-term stability.
- Mechanism : Decomposition is often photolytic (UV exposure) or hydrolytic (moisture-sensitive C-F bonds). Add antioxidants (BHT) or desiccants (silica gel) to packaging .
Advanced: How to resolve contradictions between computational predictions and experimental reactivity data for this compound?
Methodological Answer:
- Validation : Re-examine computational parameters (DFT functional, basis sets). Compare with experimental spectroscopic data (e.g., IR vibrational modes).
- Experimental Replication : Ensure reaction conditions (e.g., solvent polarity, catalyst loading) match computational assumptions.
- Data Reconciliation : Use multivariate analysis (PCA) to identify outliers. Cross-reference with analogous compounds (e.g., 4-Bromo-2,6-difluoroaniline reactivity patterns) .
Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- LC-MS/MS : Detect sub-1% impurities (e.g., dehalogenated byproducts) with MRM (multiple reaction monitoring) mode.
- ICP-MS : Quantify residual metal catalysts (e.g., Pd, <10 ppm).
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .
Advanced: What methodological approaches are recommended for studying the compound’s stability under varying pH and temperature?
Methodological Answer:
- pH Stability : Prepare buffered solutions (pH 1–13) and incubate at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) for HPLC analysis.
- Thermal Stability : Use DSC (differential scanning calorimetry) to identify decomposition onset temperatures.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Advanced: How to optimize regioselectivity in derivatizing the diamine groups (positions 3 and 4) without affecting halogen/fluorine substituents?
Methodological Answer:
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield amines during bromine/fluorine reactions.
- Selective Acylation : Employ pivaloyl chloride in THF to selectively acylate the less hindered amine.
- Monitoring : Track regioselectivity via H NMR (integration of NH peaks) and MALDI-TOF .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste Disposal : Segregate halogenated waste in approved containers for incineration .
Advanced: How to design a structure-activity relationship (SAR) study for this compound in medicinal chemistry applications?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary fluorine positions).
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization.
- Data Analysis : Use CoMFA (Comparative Molecular Field Analysis) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
